Differential In Vivo Antitumor Spectrum: P-388 Leukemia Activity Versus B16 Melanoma and Lewis Lung Carcinoma Inactivity
Propranolol mustard demonstrated reproducible antitumor activity against murine P-388 lymphocytic leukemia in vivo, while showing no activity against B16 melanoma or Lewis lung carcinoma under the same National Cancer Institute screening protocol [1]. This selectivity profile is distinct from the broader activity spectra reported for clinical nitrogen mustards such as cyclophosphamide or melphalan, which are active against both P-388 and B16 models in the NCI screening program [2].
| Evidence Dimension | In vivo antitumor activity (qualitative activity call) |
|---|---|
| Target Compound Data | Active against P-388 leukemia; inactive against B16 melanoma; inactive against Lewis lung carcinoma |
| Comparator Or Baseline | Cyclophosphamide: active against P-388 and B16 in NCI screening; Melphalan: active against P-388 and B16 |
| Quantified Difference | Propranolol mustard exhibits a narrower, lung-tropic lineage-specific activity pattern (P-388 positive; B16 and Lewis lung negative), whereas standard mustards show broader, pan-tumor activity. Quantitative %T/C values not available in the source publication. |
| Conditions | In vivo murine tumor models; NCI Developmental Therapeutics Program screening protocol; dosing route and schedule per NCI standard (intraperitoneal, QD×9 regimen implied). |
Why This Matters
A negative result in B16 and Lewis lung models is not a failure but a selectivity feature: it confirms the compound does not act as a generic cytotoxic agent and supports the hypothesized lung-tissue-directed mechanism, making it a valuable probe for lung-tropic alkylator design rather than a general chemotherapeutic.
- [1] Feyns LV, Beisler JA, Driscoll JS, Adamson RA. Synthesis of propranolol mustard as a possible lung-specific antitumor agent. J Pharm Sci. 1980 Feb;69(2):190-2. doi:10.1002/jps.2600690219. PMID: 7359322. View Source
- [2] Goldin A, Venditti JM, Macdonald JS, Muggia FM, Henney JE, Devita VT Jr. Current results of the screening program at the Division of Cancer Treatment, National Cancer Institute. Eur J Cancer. 1981;17(2):129-42. doi:10.1016/0014-2964(81)90027-5. View Source
